4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid
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Overview
Description
4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . This compound is characterized by the presence of a methoxy group, a pyridin-3-ylmethoxy group, and a benzoic acid moiety. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid typically involves the reaction of 4-methoxybenzoic acid with pyridin-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The pyridin-3-ylmethoxy group can be reduced to form a pyridin-3-ylmethyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-carboxy-3-(pyridin-3-ylmethoxy)benzoic acid.
Reduction: Formation of 4-methoxy-3-(pyridin-3-ylmethyl)benzoic acid.
Substitution: Formation of 4-halo-3-(pyridin-3-ylmethoxy)benzoic acid.
Scientific Research Applications
4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-3-ylmethoxy)benzoic acid
- 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid
- 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid
Uniqueness
4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 4-position and the pyridin-3-ylmethoxy group at the 3-position of the benzoic acid ring differentiates it from other similar compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-methoxy-3-(pyridin-3-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C14H13NO4/c1-18-12-5-4-11(14(16)17)7-13(12)19-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
HDBQUWYPJNYPCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OCC2=CN=CC=C2 |
Origin of Product |
United States |
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